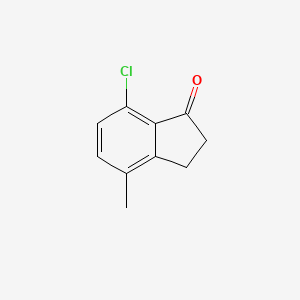

7-Chloro-4-methyl-1-indanone

Beschreibung

Contextualization of 7-Chloro-4-methyl-1-indanone within the Indanone Class

This compound is a distinct member of the substituted indanone class. Its structure is defined by a chlorine atom at the 7-position and a methyl group at the 4-position of the indanone backbone. beilstein-journals.org This specific substitution pattern differentiates it from other indanone derivatives and is critical in determining its physicochemical properties and reactivity. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring creates a unique electronic environment that can influence its synthetic transformations and potential biological activity.

Historical Development of Indanone Research in Organic Synthesis and Applied Chemistry

The exploration of indanone chemistry has a rich history dating back to the early 20th century. The first synthesis of the parent 1-indanone (B140024) was reported in the 1920s, laying the groundwork for over a century of research into this class of compounds. nih.gov Initially, the focus was on developing synthetic methodologies, with the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides emerging as a cornerstone for constructing the indanone skeleton. orgsyn.org Over the decades, research has expanded significantly, driven by the discovery of the broad spectrum of biological activities exhibited by substituted indanones. These compounds have been investigated for their potential as anti-inflammatory, antiviral, anticancer, and neuroprotective agents, cementing their importance in medicinal chemistry. nih.govresearchgate.net The continuous development of more efficient and "green" synthetic methods, such as microwave-assisted and metal-catalyzed reactions, underscores the ongoing interest in this versatile class of molecules. beilstein-journals.org

Scope and Research Focus for this compound

Research concerning this compound has primarily centered on its utility as a versatile intermediate in the synthesis of more complex organic molecules and potential therapeutic agents. The specific arrangement of the chloro and methyl substituents makes it a valuable building block for creating compounds with potential anti-inflammatory and antimicrobial properties. Investigations into this compound often involve its synthesis and subsequent chemical transformations to explore the impact of its unique substitution pattern on the properties of the resulting molecules. The structural similarity to other bioactive indanones suggests that research may also be directed towards its potential interactions with various enzymes and receptors.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 58630-80-1 | nih.gov |

| Molecular Formula | C₁₀H₉ClO | nih.gov |

| Molecular Weight | 180.63 g/mol | nih.gov |

| Physical Form | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Interactive Data Table: Spectroscopic Data of this compound (Predicted)

| Technique | Data | Reference |

| ¹H NMR | Specific data not available in search results. | |

| ¹³C NMR | Specific data not available in search results. | |

| IR Spectroscopy | Expected carbonyl (C=O) stretch around 1700-1720 cm⁻¹. | |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 180. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAYSZZPENPMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069276 | |

| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58630-80-1 | |

| Record name | 7-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58630-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058630801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-methyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-methyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 7 Chloro 4 Methyl 1 Indanone Derivatives

Annulation Reactions to Access Fused and Spiro Frameworks

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of synthetic organic chemistry for building complex molecular architectures. rsc.org 1-Indanones are particularly effective substrates for these transformations, enabling the construction of diverse fused and spirocyclic systems. rsc.orgglobalauthorid.com These complex scaffolds are prevalent in many biologically active natural products. nih.gov Recent advancements have led to the development of numerous metal-catalyzed and metal-free methods for the cyclization of the 1-indanone (B140024) core to generate a variety of carbocyclic and heterocyclic structures. rsc.orgrsc.org

Ring expansion reactions of cyclic ketones like 1-indanones are a powerful strategy for synthesizing larger ring systems, which can be otherwise challenging to prepare. nih.govacs.org A notable method involves the rhodium-catalyzed insertion of a two-carbon unit, such as ethylene (B1197577), into the C-C bond of the 1-indanone skeleton to form benzocycloheptenones. rsc.orgnih.govacs.org

This transformation proceeds through a "cut-insert-sew" mechanism where ethylene acts as the 2π unit. rsc.org The reaction is generally chemoselective and tolerates a variety of substituents on the indanone ring. nih.govacs.org For instance, 1-indanones with substituents at the 4- or 5-positions react efficiently, while substitution at the 7-position can lead to lower reactivity due to increased steric hindrance near the carbonyl group. nih.govacs.org

Another approach to seven-membered carbocycles is the insertion of alkynes into the 1-indanone framework. rsc.org This method also demonstrates good functional group tolerance, accommodating halogen, ester, and ketone functionalities on the indanone substrate. rsc.org

Table 1: Rhodium-Catalyzed Two-Carbon Ring Expansion of Substituted 1-Indanones with Ethylene nih.govacs.org

| Entry | 1-Indanone Substrate | Product Yield (%) |

|---|---|---|

| 1 | 5-Methoxy-1-indanone | 75 |

| 2 | 4-Methyl-1-indanone | 71 |

| 3 | 5-Bromo-1-indanone (B130187) | 68 |

| 4 | 7-Methyl-1-indanone | 35 |

Reaction Conditions: [Rh(C₂H₄)₂Cl]₂, IMes ligand, TsOH·H₂O, 2-amino-3-picoline, H₂O, THF, ethylene gas (100 psi).

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug development due to their unique three-dimensional structures. rsc.org 1-Indanones are versatile starting materials for synthesizing both spiro carbocycles and heterocycles. rsc.orgbohrium.com

One strategy involves a multicomponent reaction where two equivalents of a 1-indanone react with two equivalents of an aldehyde, such as benzaldehyde, under reflux conditions to yield spirocarbocyclic products. rsc.org Interestingly, reactions with pyridine-based aldehydes can proceed at room temperature with excellent yields. rsc.org Dimerization of 2-arylidene-1-indanones, which can be formed in situ, also leads to the corresponding spiro compounds. rsc.orgresearchgate.net The mechanism of this dimerization often involves a sequence of Michael additions. researchgate.net

Table 2: Synthesis of Spiro Compounds from 1-Indanones rsc.org

| Indanone | Aldehyde | Product Type | Yield (%) |

|---|---|---|---|

| 1-Indanone | Benzaldehyde | Spirocarbocycle | Good |

| 1-Indanone | 3-Pyridinecarboxaldehyde | Spirocarbocycle | 98 |

Halogenation Reactions and Selectivity Studies

Halogenation is a fundamental transformation that introduces halogen atoms into a molecule, often as a precursor step for further functionalization. The selectivity of this reaction on substituted indanones is crucial for directing subsequent synthetic steps.

The bromination of chloro-indanones has been studied to understand the directing effects of the existing halogen and the ketone functionality. In the case of 4-chloro-1-indanone (B82819), research has shown that bromination occurs selectively on the cyclopentanone (B42830) ring, rather than the chlorinated aromatic ring. journals.co.zaajol.info This selective reaction yields mono- and dibromo derivatives, which are valuable intermediates for further chemical modifications. journals.co.zaajol.info

The synthesis of 4-chloro-1-indanone itself can be accomplished in four steps starting from 2-chlorobenzaldehyde. journals.co.zaajol.info The subsequent bromination provides key intermediates for creating more complex molecules. scielo.org.za

Table 3: Products of Selective Bromination of 4-Chloro-1-indanone journals.co.za

| Reaction Conditions | Major Product |

|---|---|

| Bromine in acetic acid | 2-Bromo-4-chloro-1-indanone |

Nucleophilic Substitution Reactions

The halogenated derivatives of indanones are prime substrates for nucleophilic substitution reactions, where the halogen atom is replaced by a nucleophile. This allows for the introduction of a wide array of functional groups.

Following selective halogenation, the resulting halo-indanones can undergo nucleophilic substitution to introduce other functionalities. A key example is the cyanation of bromo-indanone derivatives. Specifically, 2-bromo-4-chloro-1-indanone can be converted to the corresponding nitrile through a cyanation reaction. journals.co.zaajol.info This transformation is a critical step in the synthesis of more complex molecules, as the nitrile group can be further reduced to form amine derivatives, such as (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine. journals.co.zaajol.info The introduction of a cyano group can also be achieved via electrophilic cyanation using hypervalent iodine reagents. researchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 7-Chloro-4-methyl-1-indanone |

| 1-Indanone |

| Benzocycloheptenone |

| 5-Methoxy-1-indanone |

| 4-Methyl-1-indanone |

| 5-Bromo-1-indanone |

| 7-Methyl-1-indanone |

| 6-Trifluoromethyl-3-methyl-1-indanone |

| Benzaldehyde |

| 3-Pyridinecarboxaldehyde |

| 4-Pyridinecarboxaldehyde |

| 2-Arylidene-1-indanone |

| 4-Chloro-1-indanone |

| 2-Chlorobenzaldehyde |

| 2-Bromo-4-chloro-1-indanone |

| 2,2-Dibromo-4-chloro-1-indanone |

| (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine |

| Ethylene |

Photochemical Transformations

Derivatives of this compound, specifically 4-substituted 7-(4′-alkenyloxy)-1-indanones, undergo notable photochemical transformations upon UV-A irradiation. researchgate.netacs.orgnih.gov When a 4-chloro-7-(4'-alkenyloxy)-1-indanone derivative is irradiated at a wavelength of λ = 366 nm, it can be directly converted into a complex pentacyclic product. acs.orgnih.govnih.gov This transformation occurs through a three-photon cascade process, yielding the final product in a single operation. acs.orgnih.govacs.org

The proposed mechanism for this intricate transformation begins with an intramolecular ortho photocycloaddition, which forms a tetracyclic intermediate. acs.orgnih.gov This intermediate is highly strained and undergoes a rapid, thermally allowed disrotatory ring opening to form a cyclooctatriene. acs.orgnih.gov This subsequent product then absorbs another photon, leading to a disrotatory [4π] cyclization to create a cyclobutene (B1205218) intermediate. acs.orgnih.gov The final step in this cascade is a di-π-methane rearrangement, initiated by the absorption of a third photon, which results in the formation of the ultimate pentacyclic structure. acs.org

In contrast, oxygenated substrates (with acyloxy substituents at the C4 position) react differently under irradiation at λ = 350 nm in trifluoroethanol. acs.orgnih.govacs.org These derivatives undergo a two-photon cascade, which also starts with an ortho photocycloaddition and is followed by a thermal disrotatory ring opening and a [4π] photocyclization, yielding tetracyclic products. acs.orgnih.govacs.org These tetracyclic compounds can then be subjected to a subsequent photochemical step to form pentacyclic products. acs.orgacs.org

The following table summarizes the photochemical reaction cascade of a 4-chloro-7-(4'-alkenyloxy)-1-indanone derivative.

| Step | Reaction Type | Intermediate/Product |

| 1 | ortho Photocycloaddition | Tetracyclic intermediate |

| 2 | Thermal Disrotatory Ring Opening | Cyclooctatriene |

| 3 | [4π] Photocyclization | Cyclobutene intermediate |

| 4 | Di-π-methane Rearrangement | Pentacyclic product |

The photochemical di-π-methane rearrangement is a key step in the multi-photon cascade reactions of certain this compound derivatives. acs.orgwikipedia.org This type of rearrangement is a characteristic photochemical reaction of molecules that possess two π-systems separated by a saturated carbon atom, such as a 1,4-diene or an allyl-substituted arene. wikipedia.org The reaction formally involves a 1,2-shift of one of the π-groups, followed by the formation of a new bond to create a cyclopropane (B1198618) ring. wikipedia.org

In the context of 4-substituted 7-(4′-alkenyloxy)-1-indanones, the di-π-methane rearrangement is the final photochemical step that converts a tetracyclic intermediate into the final pentacyclic product. acs.org This rearrangement can be achieved by irradiating the tetracyclic products, formed from a two-photon cascade, at λ = 350 nm in toluene (B28343). researchgate.netacs.orgnih.gov This subsequent photochemical transformation has been demonstrated with several examples, yielding pentacyclic products in moderate yields. researchgate.netacs.orgnih.gov

The diastereoselectivity of this rearrangement has been investigated using a chiral 1-indanone with a stereogenic center at the C3 position. researchgate.netacs.orgnih.gov Furthermore, the stereospecificity of the reaction has been explored using 1-indanones with (E)- or (Z)-configured 4-hexenyloxy side chains at the C7 position. researchgate.netacs.orgnih.gov

The following table outlines the conditions and outcomes of the ensuing di-π-methane rearrangement of tetracyclic intermediates.

| Reactant | Irradiation Wavelength (nm) | Solvent | Product Yield (%) |

| Tetracyclic intermediates | 350 | Toluene | 36–70 |

Functional Group Interconversions and Derivatization

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.com It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. masterorganicchemistry.com

In the context of indanones, aldol condensation provides a route to synthesize α,β-unsaturated ketones. researchgate.net For instance, 1-indanone can undergo a crossed aldol condensation with aldehydes, such as veratraldehyde, in the presence of a base like sodium hydroxide (B78521) (NaOH). researchgate.net Solvent-free methods, such as ball milling, have been shown to be highly efficient and chemoselective for these reactions, producing single condensation products in high yields. researchgate.net This approach is also atom and energy efficient, with minimal waste production. researchgate.net

While specific examples detailing the aldol condensation of this compound are not prevalent in the provided search results, the general reactivity of the indanone scaffold suggests its capability to participate in such transformations. researchgate.netliv.ac.uk The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the aromatic ring could influence the reactivity of the enolate and the subsequent condensation.

Substituted indanones, including derivatives of this compound, are valuable precursors for the synthesis of indenes, which serve as crucial ligands in the formation of metallocene complexes. google.comgoogleapis.com These metallocene complexes, particularly those containing bridged, chiral zirconium derivatives, are highly significant as catalysts in olefin polymerization. google.com

The conversion of a 1-indanone to the corresponding indene (B144670) is typically a two-step process. google.com First, the ketone functionality of the indanone is reduced to an alcohol (indanol) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). google.com Subsequently, the resulting indanol is dehydrated to form the indene. google.com This dehydration can be achieved by treatment with acids like sulfuric acid, oxalic acid, or p-toluenesulfonic acid, or by using dehydrating agents such as magnesium sulfate, sodium sulfate, aluminum oxide, or silica (B1680970) gel. google.com

The resulting substituted indenes can exist as a mixture of double bond isomers, which can often be used directly for the synthesis of the corresponding metallocene complexes. google.com The synthesis of metallocenes from indenes is a well-established process in organometallic chemistry. google.com The variation of substituents on the indene ligand system allows for the fine-tuning of the catalyst's properties. google.com

Advanced Spectroscopic and Computational Characterization of 7 Chloro 4 Methyl 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be elucidated.

Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of 7-Chloro-4-methyl-1-indanone, the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the methyl protons are expected to resonate in distinct regions. The chloro and methyl substituents on the aromatic ring influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | 7.20 - 7.40 | d | 8.0 - 9.0 |

| H-6 | 7.00 - 7.20 | d | 8.0 - 9.0 |

| H-2 | 3.00 - 3.20 | t | 6.0 - 7.0 |

| H-3 | 2.60 - 2.80 | t | 6.0 - 7.0 |

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methyl carbon. The chemical shift of the carbonyl carbon is characteristically downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C-1) | 205 - 210 |

| Aromatic C-Cl (C-7) | 130 - 135 |

| Aromatic C-CH₃ (C-4) | 135 - 140 |

| Quaternary Aromatic Carbons | 140 - 155 |

| Aromatic CH (C-5, C-6) | 120 - 130 |

| CH₂ (C-2) | 35 - 40 |

| CH₂ (C-3) | 25 - 30 |

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The most prominent peak is expected to be the carbonyl (C=O) stretching vibration.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1700 - 1720 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=C | Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

Note: The predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. In the positive ion mode ESI-MS spectrum of this compound, the molecular ion peak [M+H]⁺ would be expected. The presence of a chlorine atom should also be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak.

Table 4: Predicted ESI-MS Spectral Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 181.05 | Protonated molecule (³⁵Cl isotope) |

Note: The predicted m/z values are based on the exact mass of the compound.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is fundamental for understanding the nature of the chromophores present in the molecular structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions between molecular orbitals. For this compound, the key chromophores are the substituted benzene (B151609) ring and the conjugated carbonyl group (C=O). The interaction of these groups dictates the molecule's UV-Vis absorption profile.

The spectrum of an indanone derivative is typically characterized by absorptions arising from π→π* and n→π* electronic transitions.

π→π transitions:* These are generally high-energy, high-intensity absorptions associated with the aromatic system and the carbonyl double bond. Multiple distinct bands may be observed for the benzene ring.

n→π transitions:* This type of transition involves the non-bonding electrons of the carbonyl oxygen atom being promoted to an antibonding π* orbital. These are typically lower in energy and intensity compared to π→π* transitions.

Hypothetical UV-Vis Spectral Data for this compound

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Solvent | Assigned Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental values are not publicly documented.

X-ray Crystallographic Analysis for Absolute Configuration and Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of a molecule's structure, including bond lengths, bond angles, and torsional angles. For chiral molecules, it can determine the absolute configuration.

An X-ray crystallographic study of this compound would yield precise coordinates for each atom, confirming the substitution pattern on the indanone framework—specifically, the placement of the chloro group at position 7 and the methyl group at position 4. It would also reveal how the molecules pack together in the crystal lattice, influenced by intermolecular interactions.

A comprehensive search of crystallographic databases indicates that the crystal structure for this compound has not been publicly reported. If available, the data would include key structural parameters as outlined in the example table below.

Illustrative Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a, b, c, α, β, γ = Data not available |

| Selected Bond Lengths (Å) | e.g., C=O, C-Cl = Data not available |

This table represents the type of data obtained from X-ray analysis; specific values for the target compound are not available.

Quantum Computational Studies and Theoretical Analysis

Quantum computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level, providing insights that complement experimental findings.

DFT is a computational method used to model the electronic structure of molecules. It is widely employed to predict geometries, energies, and spectroscopic properties.

A primary application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. For this compound, this process would yield a detailed three-dimensional structure, providing theoretical values for bond lengths and angles. This optimized structure represents the molecule's most stable conformation in the gas phase. Analysis of the electronic structure reveals the distribution of electron density and the nature of the chemical bonds. Although DFT calculations are a standard tool for molecular characterization, specific published studies performing geometry optimization on this compound were not identified.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate electrons, while the energy of the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-deficient carbonyl group and the associated conjugated system. A DFT calculation would provide the specific energies of these orbitals and the resulting energy gap. This information is valuable for predicting the molecule's electronic transitions and reactivity patterns. However, specific theoretical studies detailing the HOMO-LUMO energies for this compound are not present in the surveyed literature.

Illustrative Table of Calculated Quantum Chemical Parameters

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

This table illustrates the typical output of a DFT analysis; calculated values for the target compound are not available.

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.govresearchgate.net It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. nih.gov

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. This region would be the primary site for electrophilic attack. The aromatic ring would exhibit a negative potential, though less intense than the carbonyl oxygen.

Conversely, the hydrogen atoms of the methyl group and the aliphatic portion of the indanone ring would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. The region around the chlorine atom would also be of interest, as halogens can exhibit dual behavior, often showing positive potential at the "sigma-hole" along the C-Cl bond axis and negative potential around the equatorial region.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Highly Negative (Red) | Site for Electrophilic Attack |

| Aromatic Ring | Negative (Yellow/Orange) | Interaction with Electrophiles |

| Aliphatic & Methyl Hydrogens | Positive (Blue) | Site for Nucleophilic Attack |

| Chlorine Atom (Equatorial) | Negative (Yellow/Orange) | Weak Nucleophilic Character |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (Lewis structures). acadpubl.eu This analysis quantifies charge transfer, hyperconjugative interactions, and bond strengths, offering insights into molecular stability. acadpubl.eu

In the case of this compound, NBO analysis would elucidate several key interactions. A primary focus would be on the hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. Significant stabilization energy (E(2)) would be expected from the delocalization of electron density from the lone pairs of the carbonyl oxygen (nO) and the chlorine atom (nCl) into the antibonding π* orbitals of the aromatic ring. Similarly, interactions between the π orbitals of the benzene ring and the π* orbital of the carbonyl group would indicate the extent of conjugation within the system.

Table 2: Expected Key NBO Interactions in this compound

| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Type of Interaction | Significance |

|---|---|---|---|

| n(O) | π*(C-C)aromatic | Lone Pair -> Antibonding π | Stabilization via Resonance |

| n(Cl) | σ*(C-C)aromatic | Lone Pair -> Antibonding σ | Stabilization, Influence on Ring Electronics |

| π(C-C)aromatic | π*(C=O) | π -> Antibonding π | Conjugation between Ring and Ketone |

Conformational Analysis

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the core indanone ring system is relatively rigid. However, the five-membered ring is not perfectly planar and can adopt a slight "envelope" or "twist" conformation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface by systematically rotating the methyl group and exploring slight puckering of the cyclopentanone (B42830) ring to identify the global minimum energy structure and any other low-energy conformers. The analysis would reveal the most stable spatial orientation of the methyl and chloro substituents relative to the fused ring system.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in optoelectronics and photonics due to their ability to alter the properties of light. scirp.org The NLO response of a molecule is governed by its molecular dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant charge separation, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large NLO responses. nih.gov

Indanone derivatives have been investigated for their NLO properties. researchgate.netnih.gov For this compound, computational studies could predict its NLO characteristics. The molecule possesses a carbonyl group (electron-withdrawing) and a substituted aromatic ring, which could facilitate intramolecular charge transfer, a key requirement for NLO activity. Quantum chemical calculations would quantify the dipole moment, polarizability, and hyperpolarizability tensors. These calculated values are often compared to a standard reference material like urea (B33335) to assess the potential of the compound for NLO applications. researchgate.net Strong hydrogen bonds and solvent polarity can also influence and enhance a molecule's NLO response. nih.gov

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme active site. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The 1-indanone (B140024) scaffold is present in numerous biologically active compounds, including those with anti-inflammatory, anticancer, and antiviral properties. beilstein-journals.orgnih.gov

A molecular docking study of this compound would require a specific biological target (e.g., an enzyme or receptor). The docking simulation would place the indanone molecule into the binding site of the target protein and score the different binding poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The results would identify the key amino acid residues involved in the binding and predict the binding affinity, offering a hypothesis for the molecule's potential biological activity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.govmdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations model the movements and conformational changes of both the ligand and the protein in a simulated physiological environment. nih.gov

Following a docking study of this compound with a target receptor, an MD simulation would be performed on the most promising ligand-receptor complex. The simulation would track the atomic positions over a set period (nanoseconds to microseconds), allowing for the analysis of the stability of the complex. mdpi.com Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of intermolecular hydrogen bonds would be analyzed to confirm the stability of the binding pose predicted by docking and to understand the flexibility of the ligand and protein upon binding. mdpi.com

Applications and Research Implications of 7 Chloro 4 Methyl 1 Indanone and Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The structural characteristics of 7-Chloro-4-methyl-1-indanone make it a valuable intermediate in the synthesis of intricate organic molecules. Its reactivity allows for various chemical transformations, enabling the construction of diverse molecular frameworks.

Precursors for Natural Products

Indanone derivatives are prominent motifs found in a number of natural products. rsc.org The 1-indanone (B140024) core, in particular, is a crucial starting point for the synthesis of biologically active compounds. For instance, 4-Hydroxy-7-methyl-1-indanone, a related indanone derivative, has been isolated from the cyanobacterium Nostoc commune and has demonstrated antibacterial properties. evitachem.com The versatile reactivity of the 1-indanone skeleton allows for its elaboration into more complex structures that mimic or are identical to naturally occurring molecules. rsc.org The synthesis of these natural products often involves multi-step sequences where the indanone derivative is a key building block. rsc.org

Building Blocks for Polyaromatic Hydrocarbons

The 1-indanone framework serves as a foundational structure for the synthesis of polyaromatic hydrocarbons (PAHs). A methodology has been developed for the synthesis of fluorinated PAHs utilizing 1-indanone intermediates. beilstein-journals.org This process typically involves the intramolecular Friedel–Crafts acylation of corresponding acid chlorides to form the 1-indanone ring, which is then further cyclized to generate the target polyaromatic systems. beilstein-journals.org This approach highlights the utility of indanones in constructing larger, more complex aromatic structures which have applications in materials science and electronics. researchgate.net

Contributions to Drug Discovery and Medicinal Chemistry Research

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. beilstein-journals.org Derivatives of this compound have been investigated for their potential therapeutic applications, leveraging the unique properties conferred by the chloro and methyl substitutions.

Scaffold for Investigating Structure-Activity Relationships (SAR)

The 1-indanone core provides a rigid framework that is ideal for conducting structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying the substituents on the indanone ring, researchers can probe the interactions of these molecules with biological targets and understand how specific structural features influence activity. For example, in the development of ligands for α-synuclein aggregates, the 1-indanone scaffold was chosen as a starting point to explore how different appended ring systems and linkers affect binding affinity and selectivity. nih.govresearchgate.net The chlorine atom, in particular, can significantly impact a molecule's lipophilicity and electronic properties, which in turn affects its biological activity and pharmacokinetic profile. sci-hub.se SAR studies on 4-aminoquinolines, for instance, have shown that a 7-chloro substituent often results in potent antimalarial activity. nih.gov

Design of Novel Drug Candidates

The 1-indanone structure is a key component in the design of novel drug candidates for various diseases. beilstein-journals.org Its derivatives have been explored for their potential as anticancer, anti-inflammatory, and neuroprotective agents. For example, the design of multifunctional anti-Alzheimer's agents has been based on the structure of donepezil, a drug that contains a dimethoxy indanone moiety. nih.govrsc.org Researchers have synthesized novel 1-indanone derivatives with the aim of inhibiting cholinesterases and preventing the aggregation of amyloid-beta plaques, both of which are key pathological hallmarks of Alzheimer's disease. nih.gov The versatility of the indanone scaffold allows for the incorporation of various functional groups to optimize biological activity and target specific pathways. beilstein-journals.orgnih.gov

Probing Biological Targets and Mechanisms (e.g., α-synuclein aggregates)

Derivatives of 1-indanone have been instrumental in the study of neurodegenerative diseases, particularly those characterized by the misfolding and aggregation of proteins. chemrxiv.org Lewy bodies, which are pathological hallmarks of Parkinson's disease, are primarily composed of misfolded α-synuclein aggregates. nih.govchemrxiv.org Researchers have designed and synthesized 1-indanone derivatives that can bind to these α-synuclein fibrils with high affinity and selectivity. nih.govresearchgate.netchemrxiv.org These molecules can serve as probes for visualizing and quantifying α-synuclein aggregates in the brain, which could aid in the early diagnosis and monitoring of Parkinson's disease and related dementias. nih.govmedchemexpress.com Some of these indanone-based ligands have shown the ability to avidly label various forms of α-synuclein aggregates in postmortem brain tissue from Parkinson's disease patients. researchgate.netchemrxiv.org Furthermore, some α-synuclein aggregate binders can also inhibit the formation of new fibrils, suggesting a potential therapeutic avenue. medchemexpress.com The interaction of these compounds with α-synuclein aggregates is a critical area of research aimed at understanding the mechanisms of neurodegeneration and developing disease-modifying therapies. nih.gov

Applications in Catalysis and Materials Science

The unique structural and electronic properties of the indanone framework, particularly when substituted, have led to significant research into its applications in catalysis and materials science. The compound this compound serves as a valuable intermediate and building block in these advanced fields. Its specific substitution pattern influences the characteristics of the resulting larger molecules and materials.

Ligands in Olefin Polymerization Catalysts

Substituted indanones are crucial intermediates in the synthesis of indenyl ligands, which are vital components of metallocene catalysts used for olefin polymerization. ut.ac.ir The process typically involves the conversion of the indanone, such as this compound, into a corresponding substituted indene (B144670). This indene derivative, possessing the specific chloro and methyl substitutions, can then act as a ligand.

These indenyl ligands are π-bonded to a transition metal center (commonly Zirconium or Hafnium) to form the metallocene catalyst. researchgate.net The substituents on the indenyl ring, such as the chloro and methyl groups derived from the original indanone, play a critical role in modulating the electronic and steric properties of the resulting catalyst. google.com This modulation allows for fine-tuning of the catalyst's activity, stereoselectivity, and the properties of the resulting polymer, such as molecular weight and isotacticity. ut.ac.ir For instance, halogen substituents on the indenyl ring are known to influence the performance of bridged bis-indenyl Group 4-6 transition metal complexes in olefin polymerization. google.com

The synthesis of these ligands from substituted indanones is a key step, as the structure of the ligand directly impacts the final polymer's characteristics. Research has focused on developing efficient synthetic routes to various substituted indenes and arylindenes to create libraries of ligands for metallocene catalysts. ut.ac.ir

Table 1: Indanone Derivatives and their Role in Catalysis

| Compound/Intermediate | Role | Application | Relevant Findings |

| Substituted Indanones | Precursor | Synthesis of Indenyl Ligands | Serve as key intermediates for preparing ligands for metallocene complexes. google.com |

| Arylindenes | Ligand Component | Olefin Polymerization | Used to prepare bridged chiral metallocenes, which are highly active catalysts. ut.ac.ir |

| Halogen-substituted Indenyl Ligands | Catalyst Modifier | Olefin Polymerization | Chloro-substituents on the indene ring can alter the catalytic properties of the metallocene. google.com |

Precursors for Metallocene Complexes as Catalysts

This compound and its derivatives are valuable precursors for creating metallocene complexes, which are a significant class of organometallic compounds used as catalysts, particularly in Ziegler-Natta olefin polymerization. ut.ac.irgoogleapis.com Metallocenes typically consist of a central transition metal atom sandwiched between two cyclopentadienyl-type ligands. ut.ac.ir Indenyl ligands, derived from indanones, are frequently used to create highly active and stereoselective polymerization catalysts. ut.ac.irresearchgate.net

The synthesis pathway involves converting the indanone into an indenyl derivative, which is then used to form the final metallocene complex. A European patent describes a method for preparing various substituted indanones, including compounds like 2-trifluoromethyl-4-methyl-7-chloro-1-indanone, which are explicitly stated as intermediates for producing metallocenes. googleapis.com These metallocenes, once activated by a cocatalyst such as alumoxane, become effective catalysts for producing polyolefins with high molecular weight and a narrow molecular weight distribution. google.com

The structure of the precursor indanone is preserved in the resulting indenyl ligand, and thus dictates the architecture of the metallocene. This allows for the rational design of catalysts with specific properties. For example, bridged zirconocene (B1252598) catalysts featuring substituted indenyl systems are known to produce highly isotactic polypropylene. ut.ac.ir The presence of the chloro and methyl groups on the indanone precursor is a strategic choice to influence the electronic environment of the metal center in the final catalyst, thereby controlling its polymerization behavior. google.com

Table 2: Examples of Substituted Indanones in Metallocene Synthesis from Patent Literature

| Compound Name | Mentioned Role | Patent Reference |

| 2-trifluoromethyl-4-methyl-7-chloro-1-indanone | Intermediate for metallocenes | EP0968204B1 googleapis.com |

| 2-ethyl-7-chloro-1-indanone | Intermediate for metallocenes | EP0968204B1 googleapis.com |

| 2-ethyl-7-bromo-1-indanone | Intermediate for metallocenes | EP0968204B1 googleapis.com |

Organic Functional Materials, OLEDs, Dyes, and Fluorophores

The indanone core is a recognized structural motif in the design of various organic functional materials. Derivatives of 1-indanone are utilized in the development of organic light-emitting diodes (OLEDs), dyes, and fluorophores, owing to their inherent optical and electronic properties. rsc.org The rigid, bicyclic structure of the indanone system provides a robust scaffold that can be chemically modified to tune these properties.

While direct research on this compound for these specific applications is not extensively detailed, the general utility of the indanone framework is well-established. rsc.org The introduction of substituents onto the indanone ring system is a common strategy to alter the photophysical characteristics of the molecule. Electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) can be strategically placed to create push-pull systems, which are often the basis for chromophores and fluorophores. researchgate.net

These modifications can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths of the material. This tunability is crucial for creating materials for specific applications, such as emitters for different colors in OLED displays or fluorescent probes for sensing applications. researchgate.net Therefore, this compound represents a potential building block for synthesizing more complex molecules with tailored photophysical properties for use in advanced organic materials. rsc.org

Future Research Directions for 7 Chloro 4 Methyl 1 Indanone

Exploration of Novel Reactivity Patterns and Transformation Pathways

The 1-indanone (B140024) core is a versatile building block for constructing more complex molecular architectures. rsc.org The presence of the carbonyl group, the α-protons, and the aromatic ring in 7-Chloro-4-methyl-1-indanone offers multiple sites for chemical modification.

Future research should explore:

Annulation and Cycloaddition Reactions: 1-indanones are excellent substrates for annulation reactions to build fused and spirocyclic frameworks, which are common in bioactive natural products. rsc.org Rhodium-catalyzed [4+1] cycloadditions of α-carbonyl sulfoxonium ylides with alkenes have been used to create a variety of substituted indanones. organic-chemistry.orgorganic-chemistry.org Investigating how the electronic properties of the chloro and methyl substituents on the aromatic ring of this compound influence these transformations could lead to novel polycyclic compounds.

Tandem Reactions: The development of catalytic tandem reactions starting from indanones is an efficient way to create molecular complexity. For example, a tandem Nazarov cyclization/electrophilic fluorination sequence catalyzed by a Cu(II) complex has been used to prepare fluorine-containing 1-indanone derivatives with high diastereoselectivity. acs.org Exploring analogous tandem processes with this compound, perhaps involving chlorination, bromination, or other functionalizations, could yield novel halogenated compounds with unique properties.

Photochemical Reactions: The indanone chromophore can participate in photochemical reactions. Intramolecular ortho photocycloadditions have been demonstrated for 4-substituted 7-(alkenyloxy)-1-indanones, leading to complex polycyclic systems through a cascade of photochemical and thermal steps. acs.org Studying the photochemical reactivity of this compound, particularly if an appropriate unsaturated tether is introduced, could open pathways to new and intricate molecular scaffolds. acs.org

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool for drug design and for predicting the properties of new molecules. nih.govconicet.gov.ar QSAR studies have been successfully applied to various indanone derivatives to understand the relationship between their chemical structure and biological activity, for instance, as inhibitors of acetylcholinesterase in the context of Alzheimer's disease. nih.govjocpr.comresearchgate.net

Future research in this area should focus on:

Predictive QSAR Models: Developing robust QSAR models for derivatives of this compound. By synthesizing a small library of related compounds and evaluating their biological activity, researchers can use molecular descriptors (e.g., thermodynamic, topological, electronic) to build mathematical models that predict the activity of yet-unsynthesized analogues. nih.govjocpr.comjocpr.com This approach can guide synthetic efforts toward compounds with enhanced potency and selectivity.

Molecular Docking Studies: Using molecular docking simulations to predict how derivatives of this compound might bind to specific biological targets, such as enzyme active sites. nih.gov Such studies can elucidate the key interactions (e.g., hydrogen bonding, hydrophobic interactions) responsible for biological activity and explain the structure-activity relationships observed experimentally. This has been applied to 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. nih.gov

Conformational Analysis: Performing detailed conformational analysis to understand the three-dimensional shapes that molecules derived from this compound can adopt. conicet.gov.ar This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor or enzyme binding site. conicet.gov.ar

Expansion of Research Applications in Emerging Fields

The indanone scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties. beilstein-journals.orgresearchgate.netresearchgate.net The specific substitution pattern of this compound makes it a promising starting point for developing new therapeutic agents and materials.

Potential areas for expanded research applications include:

Medicinal Chemistry: The compound can serve as a scaffold for developing new therapeutic agents. Indanone imine derivatives have shown promising anti-tumor effects, particularly against colorectal adenocarcinoma, osteosarcoma, and breast cancer cells. google.com Arylidene indanones are being explored as tubulin depolymerizing agents and inhibitors of cholinesterases. rsc.org Future work could involve synthesizing derivatives of this compound and screening them for activity against a range of diseases, including cancer, neurodegenerative disorders, and microbial infections. researchgate.netgoogle.comrsc.org

Agrochemicals: 1-Indanone derivatives have been shown to be effective as insecticides, fungicides, and herbicides. beilstein-journals.orgresearchgate.net The unique substitution of this compound could be leveraged to design new agrochemicals with potentially novel modes of action or improved environmental profiles.

Materials Science: Beyond biological applications, indanone derivatives have been employed as organic functional materials, including in the development of OLEDs, dyes, and fluorophores. rsc.org The specific electronic and steric properties conferred by the chloro and methyl groups in this compound could be exploited to create novel materials with tailored photophysical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.